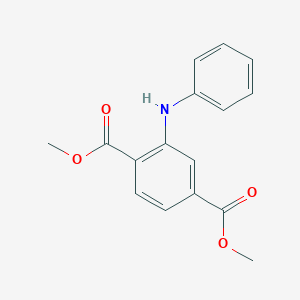
Dimethyl 2-anilinobenzene-1,4-dicarboxylate
Cat. No. B3053860
Key on ui cas rn:
566155-74-6
M. Wt: 285.29 g/mol
InChI Key: SBHNKIGYTHNEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312209B2
Procedure details


A mixture of compound 1A (4.56 g, 16.0 mmol) and lithium hydroxide monohydrate (2.0 g, 48.0 mmol) in MeOH (32 mL), THF (32 mL) and water (16 mL) was heated to reflux for 0.5 h. HPLC indicated that the reaction was complete. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water. The pH was adjusted to 3.0 with 6N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration, rinsed with water and dried under reduced pressure to provide 3.95 g (96%) of 1B as a bright yellow solid. HPLC retention time=2.75 min. (Condition A) and LC/MS M++1=258+.

Name
lithium hydroxide monohydrate
Quantity
2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[C:4]1[CH:13]=[C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.O.[OH-].[Li+]>CO.C1COCC1.O>[C:15]1([NH:14][C:12]2[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4]([CH:13]=2)[C:3]([OH:21])=[O:2])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C(=O)OC)C(=C1)NC1=CC=CC=C1)=O
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 0.5 h
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvents were removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous residue was diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC=1C(=CC=C(C(=O)O)C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.95 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

